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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental non-peptide Mas receptor

inverse agonist, AR244555, and the endogenous peptide, Angiotensin-(1-7), focusing on their

roles and mechanisms in regulating cardiac function. This document summarizes key

experimental findings, presents quantitative data, and outlines relevant methodologies to

inform future research and drug development in cardiovascular disease.

Introduction: The Angiotensin-(1-7)/Mas Receptor
Axis
The Renin-Angiotensin System (RAS) plays a critical role in cardiovascular homeostasis. A key

protective arm of the RAS is the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-

7)/Mas receptor axis. Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide, is a primary agonist of the

Mas receptor, a G protein-coupled receptor. Activation of the Mas receptor by Ang-(1-7)

generally counteracts the detrimental effects of the classical RAS arm (ACE/Angiotensin II/AT1

receptor), which promotes vasoconstriction, inflammation, and fibrosis.[1][2][3] This counter-

regulatory action makes the Ang-(1-7)/Mas receptor axis a promising therapeutic target for

cardiovascular diseases, including heart failure.

AR244555 has been identified as a selective inverse agonist of the Mas receptor.[2] Inverse

agonists are compounds that bind to the same receptor as an agonist but elicit an opposite

pharmacological response. In the context of the Mas receptor, AR244555 is expected to inhibit
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its basal activity and antagonize the effects of agonists like Ang-(1-7). This guide will explore

the known effects of both compounds on cardiac function, drawing from available preclinical

data.

Comparative Effects on Cardiac Function
Direct in vivo comparative studies on the effects of AR244555 and Ang-(1-7) on cardiac

function are limited in the current literature. However, by examining their individual effects, a

comparative understanding can be constructed.

Angiotensin-(1-7): A Cardioprotective Peptide

Numerous studies have demonstrated the beneficial effects of Ang-(1-7) on the heart,

particularly in the context of cardiac remodeling and heart failure.

Improved Cardiac Contractility and Relaxation: In a rat model of heart failure, Ang-(1-7) has

been shown to augment left ventricular (LV) contractility and relaxation, leading to increased

end-systolic elastance (EES) and decreased time constant of isovolumic relaxation (τ).[1] At

the cellular level, it increases myocyte contraction and relaxation, an effect mediated by the

Mas receptor and involving nitric oxide and bradykinin pathways.[1]

Anti-hypertrophic and Anti-fibrotic Effects: Ang-(1-7) has been shown to prevent and reverse

cardiac hypertrophy and fibrosis in various experimental models. It inhibits protein synthesis

in cardiomyocytes and attenuates the pro-hypertrophic signaling induced by Angiotensin II.

[4][5] Chronic infusion of Ang-(1-7) has been found to reduce cardiac fibrosis in models of

hypertension.[4]

Enhanced Cardiac Output: In anesthetized rats, low-dose infusion of Ang-(1-7) has been

observed to significantly increase cardiac output and stroke volume while reducing total

peripheral resistance.[4]

AR244555: A Mas Receptor Inverse Agonist with Anti-fibrotic Potential

The available data on AR244555 primarily comes from in vitro studies focusing on its role in

cardiac fibrosis.
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Attenuation of Pro-fibrotic Signaling: In a study using adult human cardiac fibroblasts, the

Mas receptor agonist AR234960 was shown to increase the expression of connective tissue

growth factor (CTGF), a key mediator of fibrosis. This pro-fibrotic effect was attenuated by

the Mas receptor inverse agonist AR244555, suggesting its potential to counteract

pathological fibrotic processes in the heart.[2]

Due to the lack of in vivo studies on AR244555's effect on cardiac hemodynamics, a direct

quantitative comparison with Ang-(1-7) on parameters like ejection fraction and cardiac output

is not currently possible.

Data Presentation
The following tables summarize the quantitative data available for Angiotensin-(1-7) from

preclinical studies. No equivalent in vivo data for AR244555 on these specific cardiac

parameters has been identified in the reviewed literature.

Table 1: Effects of Angiotensin-(1-7) on Cardiac Hemodynamics in Rats

Parameter Animal Model Treatment Outcome Reference

Cardiac Output
Anesthetized

Wistar Rats

Low-dose Ang-

(1-7) infusion

Significant

increase
[4]

Stroke Volume
Anesthetized

Wistar Rats

Low-dose Ang-

(1-7) infusion

Significant

increase
[4]

Total Peripheral

Resistance

Anesthetized

Wistar Rats

Low-dose Ang-

(1-7) infusion

Significant

reduction
[4]

Left Ventricular

End-Diastolic

Pressure

Rats with

Myocardial

Infarction

Chronic Ang-(1-

7) infusion
40% reduction [5]

Table 2: Effects of Angiotensin-(1-7) on Left Ventricular and Myocyte Function in Heart Failure

Rats
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Parameter
Measurement
Level

Treatment Outcome Reference

End-Systolic

Elastance (EES)
Left Ventricle Ang-(1-7) 51% increase [1]

Tau (τ) Left Ventricle Ang-(1-7) Decrease [1]

Myocyte

Contraction

(dL/dtmax)

Cardiomyocyte Ang-(1-7) 30% increase [1]

Myocyte

Relaxation

(dR/dtmax)

Cardiomyocyte Ang-(1-7) 41% increase [1]

Signaling Pathways
The signaling pathways of Ang-(1-7) through the Mas receptor are multifaceted and contribute

to its cardioprotective effects. The mechanism of AR244555 is to act as an inverse agonist at

this same receptor, thereby inhibiting its downstream signaling.

Cardiomyocyte

Downstream Effects

Angiotensin-(1-7)
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Activates
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Caption: Signaling pathway of Angiotensin-(1-7) via the Mas receptor and the inhibitory action

of AR244555.

Experimental Protocols
This section details the methodologies from key studies investigating the effects of Angiotensin-

(1-7) and AR244555.

5.1. In Vivo Infusion of Angiotensin-(1-7) in a Rat Model of Heart Failure

Animal Model: Male Sprague-Dawley rats with heart failure induced by coronary artery

ligation.

Drug Administration: Two weeks after myocardial infarction, rats received a continuous

intravenous infusion of Ang-(1-7) (24 μg/kg per hour) or saline for 8 weeks via an osmotic

minipump.

Cardiac Function Assessment: Hemodynamic parameters were measured using a pressure-

volume conductance catheter inserted into the left ventricle. This allowed for the

determination of parameters such as left ventricular end-diastolic pressure, dP/dtmax, and

coronary flow.[5]

5.2. In Vitro Study of AR244555 on Human Cardiac Fibroblasts

Cell Culture: Adult human cardiac fibroblasts were cultured and treated with the Mas

receptor agonist AR234960 to induce a pro-fibrotic response.

Drug Treatment: The Mas inverse agonist AR244555 was co-administered to assess its

ability to attenuate the effects of the agonist.

Endpoint Analysis: The expression of connective tissue growth factor (CTGF) mRNA and

protein levels were quantified using real-time PCR and Western blotting, respectively, to

evaluate the anti-fibrotic potential of AR244555.[2]

5.3. Experimental Workflow for In Vivo Cardiac Function Assessment

The following diagram illustrates a general workflow for assessing the in vivo cardiac effects of

a test compound in a rodent model of heart failure.
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Caption: A generalized experimental workflow for in vivo cardiac function studies.

Conclusion and Future Directions
Angiotensin-(1-7) has well-documented cardioprotective effects, improving cardiac contractility,

reducing hypertrophy and fibrosis, and enhancing overall cardiac function in various preclinical
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models of heart disease. Its mechanism of action through the Mas receptor presents a strong

rationale for therapeutic intervention.

AR244555, as a Mas receptor inverse agonist, demonstrates the ability to counteract pro-

fibrotic signaling in vitro. This suggests a potential therapeutic application in diseases

characterized by excessive cardiac fibrosis. However, the in vivo effects of AR244555 on

cardiac hemodynamics and function remain to be elucidated.

Future research should focus on:

In vivo studies of AR244555: Conducting preclinical studies in relevant animal models of

heart failure to evaluate the effects of AR244555 on cardiac function parameters such as

ejection fraction, cardiac output, and blood pressure.

Direct Comparative Studies: Designing head-to-head studies comparing the in vivo effects of

Ang-(1-7) and AR244555 to delineate their opposing actions on the heart.

Elucidating the role of Mas receptor basal activity: Investigating the physiological and

pathophysiological consequences of inhibiting the basal activity of the Mas receptor with

inverse agonists like AR244555.

A deeper understanding of the pharmacological modulation of the Mas receptor with both

agonists and inverse agonists will be crucial for the development of novel and targeted

therapies for cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cellular Basis of Angiotensin-(1–7)-Induced Augmentation of Left Ventricular Functional
Performance in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

2. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases
- PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15572221?utm_src=pdf-body
https://www.benchchem.com/product/b15572221?utm_src=pdf-body
https://www.benchchem.com/product/b15572221?utm_src=pdf-body
https://www.benchchem.com/product/b15572221?utm_src=pdf-body
https://www.benchchem.com/product/b15572221?utm_src=pdf-body
https://www.benchchem.com/product/b15572221?utm_src=pdf-body
https://www.benchchem.com/product/b15572221?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5798248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5798248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10361149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10361149/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. scielo.br [scielo.br]

4. Effect of Angiotensin(1-7) on Heart Function in an Experimental Rat Model of Obesity -
PMC [pmc.ncbi.nlm.nih.gov]

5. ahajournals.org [ahajournals.org]

To cite this document: BenchChem. [A Comparative Guide to AR244555 and Angiotensin-(1-
7) in Cardiac Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572221#ar244555-versus-angiotensin-1-7-in-
cardiac-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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